molecular formula C14H14N2O3 B12163214 N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B12163214
M. Wt: 258.27 g/mol
InChI Key: NLFAKBXBJXURKI-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 87503-54-6

This compound belongs to the class of isoindoline derivatives and features a cyclopropyl group attached to an isoindoline ring. Its synthesis and applications are intriguing, so let’s explore further!

Preparation Methods

Industrial Production:: Unfortunately, information on large-scale industrial production methods for N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains scarce. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity:: This compound may undergo several types of reactions:

    Oxidation: Oxidative processes can modify the isoindoline ring or the cyclopropyl group.

    Reduction: Reduction reactions may target the carbonyl groups or disulfide bonds.

    Substitution: Substituents on the cyclopropyl or isoindoline ring can be replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products would require further investigation.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use isoindoline derivatives as building blocks for more complex molecules.

    Medicinal Chemistry: Isoindoline-based compounds may exhibit interesting pharmacological properties.

Biology and Medicine::

    Biological Studies: Investigating the effects of this compound on cellular processes.

    Drug Discovery: Screening for potential drug candidates.

Industry::

    Materials Science: Isoindoline derivatives can contribute to novel materials with unique properties.

Mechanism of Action

The precise mechanism by which N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is relatively rare, similar isoindoline derivatives include:

    N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: .

  • Others within the isoindoline family.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-cyclopropyl-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17)

InChI Key

NLFAKBXBJXURKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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